PicrosideIII
Overview
Description
Picroside III is an iridoid glycoside found in the medicinal herb Picrorhiza scrophulariiflora. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects . Picroside III is one of the major active constituents of Picrorhiza scrophulariiflora, which has been used in traditional medicine for centuries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Picroside III involves the extraction and purification from the rhizomes of Picrorhiza scrophulariiflora. The process typically includes the following steps:
Extraction: The dried rhizomes are ground into a fine powder and subjected to solvent extraction using methanol or ethanol.
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods
Industrial production of Picroside III follows similar extraction and purification techniques but on a larger scale. The use of advanced chromatographic techniques, such as ultra-performance liquid chromatography (UPLC), ensures high purity and yield of Picroside III .
Chemical Reactions Analysis
Types of Reactions
Picroside III undergoes various chemical reactions, including:
Oxidation: Picroside III can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic moiety of Picroside III.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Picroside III, which may exhibit different pharmacological properties.
Scientific Research Applications
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of novel derivatives.
Biology: Studied for its effects on cellular processes, including anti-inflammatory and antioxidant activities.
Medicine: Investigated for its hepatoprotective, anti-inflammatory, and anti-cancer properties.
Mechanism of Action
Picroside III exerts its effects through various molecular targets and pathways:
AMP-activated protein kinase (AMPK) Pathway: Picroside III promotes AMPK phosphorylation, which plays a crucial role in cellular energy homeostasis and inflammation regulation.
PI3K-Akt Pathway: It inhibits the PI3K-Akt pathway, reducing intestinal inflammation and promoting mucosal healing.
Intestinal Barrier Protection: Picroside III enhances the expression of tight junction proteins like claudin-3, ZO-1, and occludin, thereby improving intestinal barrier integrity.
Comparison with Similar Compounds
Picroside III is often compared with other iridoid glycosides such as Picroside I and Picroside II. While all three compounds share similar core structures, they exhibit distinct pharmacological properties:
Picroside I: Known for its hepatoprotective and anti-cancer activities.
Picroside II: Exhibits strong anti-inflammatory and antioxidant properties.
Picroside III: Unique for its potent effects on intestinal barrier protection and anti-colitis activity.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)27)3-5-16(28)35-9-15-19(30)20(31)21(32)24(36-15)37-23-17-12(6-7-34-23)18(29)22-25(17,10-26)38-22/h2-8,12,15,17-24,26-27,29-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18+,19-,20+,21-,22+,23+,24+,25-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHFMUYFANVRJL-JCUBBWBISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C4C(C=CO3)C(C5C4(O5)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4[C@@H](C=CO3)[C@@H]([C@H]5[C@@]4(O5)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346771 | |
Record name | Picroside III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64461-95-6 | |
Record name | Picroside III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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